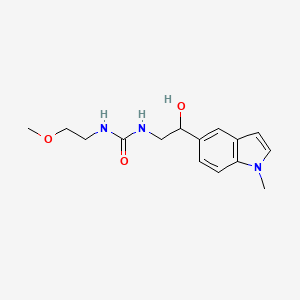

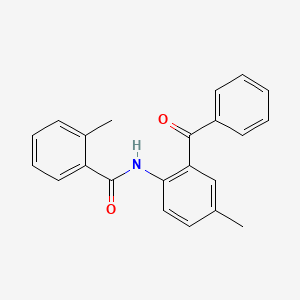

2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their wide range of biological activities, including anticancer properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, such as “this compound”, involves the construction of the triazole ring under certain conditions . The structures of these synthesized compounds are usually established by NMR and MS analysis .

Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds is typically confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds are often evaluated in vitro . Some of these compounds have shown potent inhibitory activities against certain cancer cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” and similar compounds are often evaluated using various techniques .

Scientific Research Applications

Structural Analysis and Activity Predictions

- Secondary Interactions and Structure-Activity Relationship : Benzoic acids, including derivatives related to 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid, have been synthesized and analyzed for their crystal structures. These studies reveal different structural motifs bonded through various interactions, leading to predictions about their bioactivity, particularly as Endothelin B receptor antagonists (J. Dinesh, 2013).

Crystal Structures and Catalytic Properties

- Metal-Organic Frameworks and Supramolecular Chemistry : Research on compounds like 4-(1,2,4-triazol-1-yl)benzoic acid has led to the creation of three-dimensional supermolecules with potential applications in catalysis and material science. These supermolecules are built through intermolecular hydrogen bonds, forming ribbon-like structures (Lin Liu & Zhengbo Han, 2022).

Antimicrobial and Antifungal Activities

- Synthesis and Evaluation of Triazole Derivatives : A series of 1,4-disubstituted 1,2,3-triazoles with aromatic ester functionality have been synthesized and evaluated for their antimicrobial activity. Some of these compounds exhibit significant antibacterial, antitubercular, and antifungal activities, highlighting their potential as therapeutic agents (C. Kaushik et al., 2016).

Photoluminescence and Metal Ion Sensing

- Supramolecular Transition Metal Complexes : Studies on triazole-benzoic acid derivatives have led to the development of complexes with interesting photoluminescent properties and potential applications in metal ion sensing. These complexes have been synthesized under solvothermal conditions and characterized for their structural, spectroscopic, and thermal properties (Da-Wei Wang et al., 2018).

Environmental and Photocatalytic Applications

- Phototransformations at Low Temperatures : Research on 2-(1,2,4-Triazol-3-yl)benzoic Acid has explored its phototransformations induced by tunable UV laser in low-temperature matrices. This work provides insights into the conformational changes and photoisomerization processes, which could have implications for environmental studies and the development of photocatalytic materials (M. Pagacz-Kostrzewa et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-(1-methyl-1,2,4-triazol-3-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-13-6-11-9(12-13)7-4-2-3-5-8(7)10(14)15/h2-6H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTOARLDIVTLLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N1)C2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole](/img/structure/B2992032.png)

![1-[4-[4-(4-Nitrophenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2992034.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-[(1H-imidazol-1-yl)methyl]benzamide](/img/structure/B2992039.png)

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(7-ethoxybenzofuran-2-yl)methanone](/img/structure/B2992040.png)

![(2E)-7-chloro-2-[(3-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2992042.png)

![1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2992046.png)